molecular formula C24H18F2Si B11947175 Bis(3-fluorophenyl)diphenylsilane

Bis(3-fluorophenyl)diphenylsilane

Katalognummer: B11947175
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: OFOWEVARHYUSIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-fluorophenyl)diphenylsilane: is a chemical compound with the molecular formula C24H18F2Si and a molecular weight of 372.494 g/mol . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-fluorophenyl)diphenylsilane typically involves the reaction of diphenylsilane with 3-fluorophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(3-fluorophenyl)diphenylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(3-fluorophenyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also utilized in catalysis and as a reagent in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it valuable in the development of high-performance materials .

Wirkmechanismus

The mechanism of action of Bis(3-fluorophenyl)diphenylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, facilitating various chemical reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it suitable for use in diverse applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bis(3-fluorophenyl)diphenylsilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials .

Eigenschaften

Molekularformel

C24H18F2Si

Molekulargewicht

372.5 g/mol

IUPAC-Name

bis(3-fluorophenyl)-diphenylsilane

InChI

InChI=1S/C24H18F2Si/c25-19-9-7-15-23(17-19)27(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(26)18-24/h1-18H

InChI-Schlüssel

OFOWEVARHYUSIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.